n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine
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Overview
Description
n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine typically involves the reaction of 4-(4-fluorophenyl)thiazol-2-amine with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazoles and substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or proteins involved in cell growth and proliferation, leading to the suppression of microbial or cancer cell growth. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Known for its antimicrobial and anticancer properties.
2-Amino-4-(4-chlorophenyl)thiazole: Exhibits similar biological activities and is used in medicinal chemistry.
4-(4-Fluorophenoxy)phenylthiazol-2-amine: Another thiazole derivative with potential therapeutic applications
Uniqueness
n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine stands out due to the presence of the cyclopropyl group, which may enhance its biological activity and stability. This structural feature can influence the compound’s interaction with molecular targets, potentially leading to improved efficacy and reduced side effects compared to similar compounds .
Properties
Molecular Formula |
C12H11FN2S |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11FN2S/c13-9-3-1-8(2-4-9)11-7-16-12(15-11)14-10-5-6-10/h1-4,7,10H,5-6H2,(H,14,15) |
InChI Key |
YOEJZNCOZDOWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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